trans-4-(Boc-amino)cyclohexanecarboxylic acid
Overview
Description
Trans-4-(Boc-amino)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position. This compound is a key intermediate in the synthesis of various peptides and pharmaceuticals due to its protected amino group, which allows for selective reactions under mild conditions.
Synthesis Analysis
The synthesis of related cyclohexanecarboxylic acid derivatives has been reported through various methods. For instance, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a structural analog, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation . Similarly, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one starts from a Boc-protected amino acid, highlighting the utility of Boc-protected intermediates in complex synthesis .
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid derivatives is crucial for their biological activity. For example, the most stable conformations for cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution are staggered forms, with the trans form having a diequatorial conformer . The atomic distances between functional groups in these molecules are significant for their biological effects, such as antifibrinolytic activity .
Chemical Reactions Analysis
The Boc group in trans-4-(Boc-amino)cyclohexanecarboxylic acid is a common protecting group for amines in peptide synthesis. It can be removed under acidic conditions without affecting other functional groups. The presence of the Boc group allows for selective deprotection and further chemical reactions to occur, such as peptide bond formation or the introduction of additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which increases steric bulk and affects solubility and reactivity. The Boc group also provides stability to the amino acid, preventing racemization during synthesis and manipulation. The specific properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid would be expected to include stability under a range of conditions and compatibility with various organic solvents, facilitating its use in synthetic chemistry .
Scientific Research Applications
Building Block for Helical β-Peptides
Trans-4-(Boc-amino)cyclohexanecarboxylic acid serves as an important building block in the synthesis of helical β-peptides. It can be derived from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Synthesis of 4-Hydroxyproline Derivatives
This compound is instrumental in producing derivatives of 2-amino-4-pentenoic acid, where its tert-butoxycarbonyl (Boc) protection facilitates the smooth epoxidation of the amino acid. This process leads to the formation of compounds with five-membered rings, significantly contributing to the generation of 4-hydroxyproline derivatives (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Conformational Studies in Aqueous Solutions
Trans-4-(Boc-amino)cyclohexanecarboxylic acid is also a subject in conformational studies, particularly in understanding the molecular structures of its derivatives in aqueous solutions. This type of research is crucial for understanding the interaction of these compounds with biological systems (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Tubular Superstructures in Peptide Design
The compound is used in the design of higher order tubular constructs in peptide research. It acts as an anchor for N-protected tripeptides, contributing to the formation of complex and highly ordered structures, essential for advanced biochemical applications (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).
Synthesis of Beta-Amino Acid Derivatives
It plays a role in the synthesis of trans-cyclopropyl beta-amino acid derivatives, showcasing its versatility in creating diverse amino acid derivatives for various research purposes (Miller, Hennessy, Marshall, Scialdone, & Nguyen, 2003).
Development of New Foldamers
Trans-4-(Boc-amino)cyclohexanecarboxylic acid is also key in synthesizing oligomers of certain oxazolidin-2-ones, which are significant for creating new classes of foldamers, a type of artificial molecule that mimics the folding patterns of natural macromolecules (Lucarini & Tomasini, 2001).
Tranexamic Acid Derivatives
The compound is utilized in the synthesis of derivatives of tranexamic acid, an antifibrinolytic drug, demonstrating its importance in medicinal chemistry (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).
Safety And Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMRDHPZQHAXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967876, DTXSID401194773 | |
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Boc-amino)cyclohexanecarboxylic acid | |
CAS RN |
130309-46-5, 53292-89-0, 53292-90-3 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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